7-Chloro-1-(2,3-dimethoxyphenyl)-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Chloro-1-(2,3-dimethoxyphenyl)-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a synthetic organic compound that belongs to the class of chromeno[2,3-c]pyrroles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-1-(2,3-dimethoxyphenyl)-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. The starting materials often include 2,3-dimethoxybenzaldehyde, morpholine, and appropriate chloro-substituted intermediates. The reactions may involve:
Condensation reactions: to form the chromeno[2,3-c]pyrrole core.
Substitution reactions: to introduce the chloro and morpholinoethyl groups.
Cyclization reactions: to complete the fused ring structure.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the morpholinoethyl group or the aromatic rings.
Reduction: Reduction reactions could target the carbonyl groups within the chromeno[2,3-c]pyrrole structure.
Substitution: Electrophilic or nucleophilic substitution reactions may occur at the chloro or methoxy positions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinone derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
Biologically, it may exhibit activity against certain enzymes or receptors, making it a candidate for drug development.
Medicine
Industry
Industrially, it might be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action would depend on the specific biological target. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. Molecular targets could include kinases, proteases, or other enzymes involved in disease pathways.
Comparison with Similar Compounds
Similar Compounds
- 7-Chloro-1-(2,3-dimethoxyphenyl)-2-(2-piperidinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- 7-Chloro-1-(2,3-dimethoxyphenyl)-2-(2-pyrrolidinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Uniqueness
The uniqueness of 7-Chloro-1-(2,3-dimethoxyphenyl)-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione may lie in its specific substitution pattern, which could confer distinct biological activities or chemical reactivity compared to its analogs.
Properties
IUPAC Name |
7-chloro-1-(2,3-dimethoxyphenyl)-2-(2-morpholin-4-ylethyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25ClN2O6/c1-31-19-5-3-4-16(23(19)32-2)21-20-22(29)17-14-15(26)6-7-18(17)34-24(20)25(30)28(21)9-8-27-10-12-33-13-11-27/h3-7,14,21H,8-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWZCCFWFYDVTGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C2C3=C(C(=O)N2CCN4CCOCC4)OC5=C(C3=O)C=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25ClN2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.